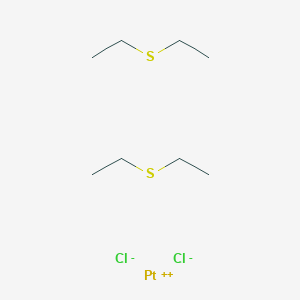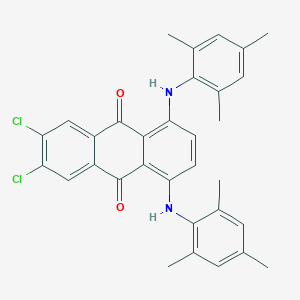![molecular formula C22H24N2O3S B102906 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- CAS No. 17362-05-9](/img/structure/B102906.png)
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The inhibition of this enzyme leads to the accumulation of DNA damage, which triggers the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- are still being studied. However, it has been found to exhibit low toxicity in normal cells, which makes it a potential candidate for the development of new anticancer drugs. It has also been found to exhibit antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- is its low toxicity in normal cells. This makes it a potential candidate for the development of new anticancer drugs that are less toxic to normal cells. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
The future directions of research on 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- are vast. One of the major directions is the development of new anticancer drugs based on this compound. The structure-activity relationship of this compound needs to be studied further to identify new derivatives with improved anticancer activity. Another direction is the development of new drugs for the treatment of oxidative stress-related diseases based on the antioxidant activity of this compound. The potential applications of this compound in materials science also need to be explored further.
Synthesemethoden
The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- involves the reaction of 9,10-Anthracenedione with cyclohexylamine and 2-mercaptoethanol. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product in good yield. The purity of the product can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- in scientific research are vast. One of the major applications of this compound is in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound works by inducing apoptosis in cancer cells, which leads to their death. This makes it a potential candidate for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
17362-05-9 |
|---|---|
Produktname |
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]- |
Molekularformel |
C22H24N2O3S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O3S/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
InChI-Schlüssel |
CBPYVXPFDNCXPY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Kanonische SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)SCCO |
Andere CAS-Nummern |
17362-05-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)



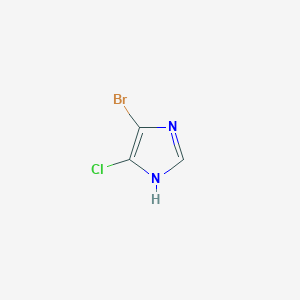

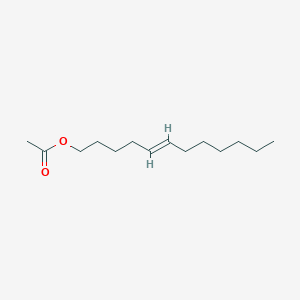
![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
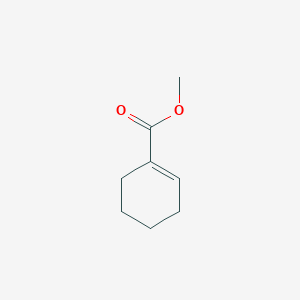
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)

